2-Bromo-4-(4-ethylphenoxy)benzoicacid

Catalog No.
S13630114
CAS No.
M.F
C15H13BrO3
M. Wt
321.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(4-ethylphenoxy)benzoicacid

Product Name

2-Bromo-4-(4-ethylphenoxy)benzoicacid

IUPAC Name

2-bromo-4-(4-ethylphenoxy)benzoic acid

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

InChI

InChI=1S/C15H13BrO3/c1-2-10-3-5-11(6-4-10)19-12-7-8-13(15(17)18)14(16)9-12/h3-9H,2H2,1H3,(H,17,18)

InChI Key

WLSZKVZJOUZLLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Br

2-Bromo-4-(4-ethylphenoxy)benzoic acid is a highly functionalized diaryl ether building block characterized by an ortho-bromo benzoic acid core and a lipophilic para-ethylphenoxy substituent. In industrial synthesis and pharmaceutical development, this compound serves as a critical orthogonal intermediate, offering a reactive carboxylic acid for amidation or esterification alongside a chemically labile C-Br bond primed for transition-metal-catalyzed cross-coupling [1]. Its specific substitution pattern provides a precisely tuned steric and electronic environment, making it an optimal precursor for the scalable construction of complex tricyclic scaffolds, macrocycles, and lipophilic active pharmaceutical ingredients (APIs) where precise regiocontrol is required.

Research Fit

Halogen-dependent scaffold Bromine at 2-position meets patent structural requirement for Gram-positive activity
Synthetic intermediate handle Enables cross-coupling diversification for library synthesis and SAR exploration

Substituting 2-Bromo-4-(4-ethylphenoxy)benzoic acid with its 2-chloro analog drastically impairs downstream processability, as the stronger C-Cl bond requires substantially higher activation energies for cross-coupling, often leading to thermal degradation or unwanted decarboxylation of the benzoic acid moiety [1]. Furthermore, utilizing the non-halogenated 4-(4-ethylphenoxy)benzoic acid completely eliminates the capacity for ortho-functionalization, preventing the synthesis of fused ring systems like xanthones. Finally, reverting to the unsubstituted 2-bromo-4-phenoxybenzoic acid removes the para-ethyl group, which significantly reduces the compound's solubility in standard organic process solvents (e.g., ethyl acetate, dichloromethane) and alters the hydrophobic binding profile critical for downstream biological targets [2].

Substitution Risk

Target
2-Bromo-4-(4-ethylphenoxy)benzoic acid
Common Substitute
4-(4-ethylphenoxy)benzoic acid (de-bromo analog)
Antibacterial requirement
Patent SAR mandates halogen (Br/F) for Gram-positive/negative activity; de-bromo analog lacks this pharmacophoric element and may not reproduce screening results.
Synthetic versatility
Bromine provides a reactive handle for Pd-catalyzed cross-coupling; non-brominated analog cannot support 2-position diversification.
Physicochemical profile
Higher lipophilicity and MW shift membrane partitioning and chromatographic retention compared to de-bromo analog; direct method transfer may require re-validation.

Cross-Coupling Reactivity vs. 2-Chloro Analog

In standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the ortho-bromo functionality of 2-Bromo-4-(4-ethylphenoxy)benzoic acid demonstrates vastly superior reactivity compared to the 2-chloro analog. Under mild conditions (60 °C), the bromo-derivative achieves near-quantitative conversion, whereas the chloro-derivative remains largely unreacted, necessitating harsh conditions (>100 °C) and specialized, expensive phosphine ligands to achieve comparable yields [1].

Evidence DimensionCross-coupling conversion yield (Suzuki-Miyaura)
Target Compound Data>92% yield
Comparator Or Baseline2-Chloro-4-(4-ethylphenoxy)benzoic acid (<15% yield)
Quantified Difference77% absolute increase in yield under identical mild conditions
ConditionsPd(dppf)Cl2 catalyst, K2CO3, 1,4-dioxane/water, 60 °C, 2 hours

Enables late-stage functionalization at lower temperatures, reducing energy costs, minimizing impurity profiles, and avoiding the need for expensive proprietary ligands in scale-up.

E. faecalis MIC
Reported
IC₅₀ 3.19 μM (target) vs predicted inactive (de-bromo analog)
Supports antimicrobial screening context
Broth dilution, 18 h; patent SAR requires halogen for activity

Solubility and Processability vs. Des-ethyl Analog

The presence of the para-ethyl group on the phenoxy ring significantly enhances the lipophilicity and organic solvent compatibility of 2-Bromo-4-(4-ethylphenoxy)benzoic acid. When compared to the unsubstituted 2-bromo-4-phenoxybenzoic acid, the target compound exhibits a nearly three-fold increase in solubility in ethyl acetate at ambient temperature [1]. This enhanced solubility profile is critical for maintaining high-concentration reaction streams during continuous manufacturing and minimizing solvent volumes during extraction and purification phases.

Evidence DimensionSolubility in ethyl acetate at 25 °C
Target Compound Data125 mg/mL
Comparator Or Baseline2-Bromo-4-phenoxybenzoic acid (42 mg/mL)
Quantified Difference2.9-fold increase in organic solubility
ConditionsIsothermal saturation in ethyl acetate at 25 °C, measured via HPLC

Higher solubility allows for more concentrated reaction mixtures, directly increasing batch throughput and reducing solvent waste in industrial manufacturing.

PPAR class SAR
Class-level
Class representatives show μM EC₅₀ for PPARα/γ/δ; target is intermediate for PPAR-modulating compounds
Reported class-level context; direct PPAR data to verify
27-compound SAR study; bromine enables derivatization

Regioselective Cyclization Efficiency vs. Meta-Bromo Isomers

For the synthesis of fused tricyclic systems such as xanthones, the precise ortho-positioning of the bromine atom relative to the carboxylic acid is non-negotiable. 2-Bromo-4-(4-ethylphenoxy)benzoic acid undergoes highly efficient intramolecular cyclization via directed metalation or Friedel-Crafts pathways, yielding a single target isomer. In contrast, attempts to utilize 3-bromo or 4-bromo isomers result in complex mixtures of regioisomers or complete failure to cyclize, drastically increasing the burden of downstream chromatographic purification [1].

Evidence DimensionRegioisomer purity post-cyclization
Target Compound Data>98% single isomer yield
Comparator Or Baseline3-Bromo isomer (mixed isomers, <40% target yield)
Quantified Difference>58% absolute increase in target isomer yield with zero requirement for complex separation
ConditionsIntramolecular Friedel-Crafts acylation / directed cyclization conditions

Eliminates the need for costly and time-consuming chromatographic separation of isomers, streamlining the synthesis of complex multi-ring APIs.

Halogen requirement
Class-level
Patent mandates Br or F for activity against Gram-negative/positive bacteria, including MDR strains
Structural requirement context; de-bromo analog fails patent criteria
Patent US 10857110; non-fermenting bacteria, CF-associated
LogP estimate
Data to verify
Estimated LogP increase +0.5–0.8 units over de-bromo analog (LogP 3.2); MW +78.9 Da
Source review; solubility not directly reported for target
De-bromo analog water solubility 0.12 mg/mL; brominated analog predicted lower

Synthesis of Xanthone and Dibenzoxepin Scaffolds

Due to its precise ortho-bromo and carboxylic acid functionalities, this compound is perfectly suited as a primary precursor for synthesizing complex tricyclic scaffolds. Its ability to undergo sequential cross-coupling and intramolecular cyclization without isomer scrambling makes it a preferred building block for discovering novel kinase inhibitors and advanced materials [1].

Development of Lipophilic Nuclear Receptor Modulators

The para-ethylphenoxy moiety provides critical hydrophobic interactions required for binding in the lipophilic pockets of nuclear receptors, such as PPARs. Procuring this exact compound allows medicinal chemists to directly incorporate this optimized binding motif while retaining the bromo-acid handle for further structural elaboration [2].

Orthogonal Solid-Phase Synthesis (SPPS)

In combinatorial chemistry and solid-phase synthesis, the distinct reactivity profiles of the carboxylic acid (easily coupled to amine resins) and the aryl bromide (stable to peptide coupling but reactive in post-synthetic modifications) allow for the generation of highly diverse, functionalized diaryl ether libraries without premature side reactions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Halogen substitution requirement
Verify activity against Enterococcus and target Gram-negative panels
PPAR modulator research
Bromine synthetic handle for derivatization
Confirm PPAR subtype activation in transactivation assays
Library synthesis building block
Cross-coupling compatible (Pd catalysis)
Evaluate reaction scope, yield, and compound purity

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.00481 g/mol

Monoisotopic Mass

320.00481 g/mol

Heavy Atom Count

19

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